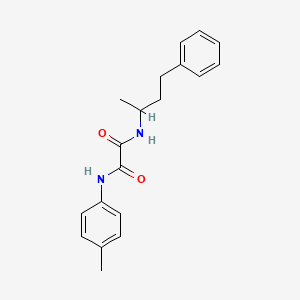
N-(4-methylphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide
Descripción general
Descripción
N-(4-methylphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide, also known as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It was initially developed as a potential replacement for morphine, but due to its high potency and potential for abuse, it was never approved for medical use. Despite this, U-47700 has gained popularity as a recreational drug, leading to a number of deaths and overdoses.
Mecanismo De Acción
N-(4-methylphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide acts as a selective agonist at the mu-opioid receptor, producing its analgesic and euphoric effects through the activation of this receptor. It has been shown to have a high affinity for the mu-opioid receptor, leading to its potent analgesic effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, primarily through its activation of the mu-opioid receptor. These effects include pain relief, sedation, respiratory depression, and euphoria. This compound has also been shown to have a number of side effects, including nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has a number of advantages and limitations for use in lab experiments. Its high potency and short duration of action make it useful for certain applications, such as the study of opioid receptor pharmacology. However, its potential for abuse and toxicity make it a risky choice for many experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-methylphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide. One area of interest is the development of safer and more effective opioid analgesics, which could potentially replace this compound and other opioids currently in use. Other areas of research could include the study of the molecular mechanisms underlying this compound's effects, as well as the development of new treatments for opioid addiction and overdose.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been the subject of a number of scientific studies, primarily focused on its pharmacological properties and potential medical uses. Studies have shown that this compound acts as a potent agonist at the mu-opioid receptor, producing analgesic and euphoric effects similar to other opioids. It has also been shown to have a relatively short duration of action, making it potentially useful for certain medical applications.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-12-17(13-9-14)21-19(23)18(22)20-15(2)10-11-16-6-4-3-5-7-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSBBSNORVUCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-fluorobenzyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3965283.png)
![4-[(cyclohexylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3965290.png)

![3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965306.png)
![2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B3965311.png)
![3-[5-(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3965320.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3965341.png)

![4-bromo-3-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3965354.png)
![8-tert-butyl-1-mercapto-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3965356.png)
![1,1'-[(4-chloro-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B3965358.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965370.png)
![5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B3965375.png)